molecular formula C15H19ClN2O2 B10809704 3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide

3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide

Cat. No.: B10809704
M. Wt: 294.77 g/mol
InChI Key: GCISJUVCMZZIPT-AATRIKPKSA-N
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Description

3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide is an organic compound that features a chlorophenyl group, a morpholinyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide typically involves the reaction of 2-chlorobenzaldehyde with morpholine to form an intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
  • 3-(2-Fluorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
  • 3-(2-Methylphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide

Uniqueness

3-(2-Chlorophenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties that influence its reactivity and biological activity. This makes it distinct from its brominated, fluorinated, or methylated analogs.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-14-4-2-1-3-13(14)5-6-15(19)17-7-8-18-9-11-20-12-10-18/h1-6H,7-12H2,(H,17,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCISJUVCMZZIPT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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